molecular formula C11H16ClF2NO3 B2808073 2-[4-(Difluoromethoxy)-3,5-dimethoxyphenyl]ethanamine;hydrochloride CAS No. 2413876-08-9

2-[4-(Difluoromethoxy)-3,5-dimethoxyphenyl]ethanamine;hydrochloride

Cat. No.: B2808073
CAS No.: 2413876-08-9
M. Wt: 283.7
InChI Key: MMARNDCKXDBJES-UHFFFAOYSA-N
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Description

This compound, also known as (S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride, is a solid substance . It has a CAS Number of 2045362-22-7 and a molecular weight of 223.65 . The compound is stored at room temperature in an inert atmosphere .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 223.65 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Metabolism and Biodegradation

  • The in vivo metabolism of 2-[4-(Difluoromethoxy)-3,5-dimethoxyphenyl]ethanamine hydrochloride, specifically 4-bromo-2,5-dimethoxyphenethylamine (2C-B), was studied in rats. Identified metabolites suggest two metabolic pathways: deamination leading to alcohol and carboxylic acid metabolites, and O-desmethylation with subsequent acetylation of the amino group (Kanamori et al., 2002).

Pharmacology and Toxicology

  • Research on novel synthetic hallucinogens like 2-[4-(Difluoromethoxy)-3,5-dimethoxyphenyl]ethanamine hydrochloride has highlighted their potential for severe toxicities and abuse. These compounds exhibit hallucinogenic properties, with some also showing effects on locomotor activity in animal models (Gatch et al., 2017).

Chemical Analysis and Identification

  • Analytical characterization of these compounds, including their derivatives, is crucial for forensic and scientific purposes. Techniques such as gas chromatography-mass spectrometry and liquid chromatography are employed to identify and understand these substances (Lum et al., 2020).

Drug Metabolism and Interactions

  • The metabolism of 2-[4-(Difluoromethoxy)-3,5-dimethoxyphenyl]ethanamine hydrochloride and its analogues involves cytochrome P450 enzymes, with significant implications for drug-drug interactions and individual variability in drug effects (Nielsen et al., 2017).

Legal and Regulatory Aspects

  • The legal status and control of such substances are important aspects of research, as they pose significant public health risks. Regulatory bodies have classified some of these compounds as controlled substances to manage their misuse (Federal Register, 2016).

Neuropharmacology

  • The neuropharmacological properties of these compounds, particularly their interaction with serotonin receptors, have been studied in rodent models. Such research helps in understanding their potent hallucinogenic effects (Elmore et al., 2018).

Clinical Toxicology

  • Clinical toxicology studies are essential for understanding the potential health risks associated with these substances. Methods for detection and quantification in biological samples are crucial for managing intoxication cases (Poklis et al., 2013).

Structural Analysis

  • Detailed structural analysis using various spectroscopic techniques aids in the precise identification of these substances and their analogues, which is vital for forensic analysis (Zuba et al., 2013).

Safety and Hazards

The compound has several hazard statements including H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-[4-(difluoromethoxy)-3,5-dimethoxyphenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO3.ClH/c1-15-8-5-7(3-4-14)6-9(16-2)10(8)17-11(12)13;/h5-6,11H,3-4,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCZDTLUNZDGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(F)F)OC)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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